GSK840
CAS No.: 2361146-30-5
Cat. No.: VC4381963
Molecular Formula: C21H23N3O3
Molecular Weight: 365.433
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2361146-30-5 |
---|---|
Molecular Formula | C21H23N3O3 |
Molecular Weight | 365.433 |
IUPAC Name | tert-butyl 2-[4-[5-(methylcarbamoyl)benzimidazol-1-yl]phenyl]acetate |
Standard InChI | InChI=1S/C21H23N3O3/c1-21(2,3)27-19(25)11-14-5-8-16(9-6-14)24-13-23-17-12-15(20(26)22-4)7-10-18(17)24/h5-10,12-13H,11H2,1-4H3,(H,22,26) |
Standard InChI Key | UGTLDBJIOSYXRR-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC |
Introduction
Chemical and Pharmacological Profile of GSK840
Structural and Biochemical Characteristics
GSK840 belongs to the carbamate class of compounds, characterized by a tricyclic diazatricyclo core linked to a phenylcarbamate group. Its high purity (≥98%) and solubility in dimethyl sulfoxide (110 mg/mL) facilitate experimental applications. The compound exhibits potent binding affinity for RIPK3, with an inhibitory concentration (IC) of 0.9 nM for kinase domain binding and 0.3 nM for enzymatic activity inhibition . This specificity is critical, as RIPK3 activation triggers phosphorylation of mixed-lineage kinase domain-like protein (MLKL), culminating in plasma membrane rupture and inflammatory cell death .
Selectivity and Off-Target Effects
Mechanisms of Action in Retinal Ischemia-Reperfusion Injury
Inhibition of RGC Necroptosis
Retinal ischemia-reperfusion (IR) injury, a model mimicking glaucoma and diabetic retinopathy, triggers RIPK3/MLKL-dependent necroptosis in RGCs. Intravitreal administration of 1 mM GSK840 in mice preserved 68% of Tuj1 RGCs seven days post-IR, compared to 40% survival in untreated controls . Mechanistically, GSK840 suppressed MLKL phosphorylation (p-MLKL) by 75% and reduced propidium iodide necroptotic cells by 60% .
Table 1: Dose-Dependent Effects of GSK840 on RGC Survival
Dose (mM) | RGC Survival (%) | p-MLKL Reduction (%) |
---|---|---|
0.5 | 42 | 30 |
1.0 | 68 | 75 |
5.0 | 55 | 65 |
Data derived from retinal flat-mount analyses and Western blotting .
Functional and Structural Preservation
Electroretinography demonstrated that GSK840 restored photopic negative response (PhNR) amplitudes by 50% and oscillatory potentials by 45%, indicating improved retinal synaptic transmission . Optical coherence tomography revealed a 25% reduction in inner retinal thickening, correlating with preserved amacrine cell counts and bipolar cell axonal integrity .
Modulation of Microglia-Driven Angiogenesis in Hypoxic Retinopathy
Single-Cell Transcriptomics Insights
In oxygen-induced retinopathy (OIR) models, single-cell RNA sequencing identified a RIP3 microglia subpopulation expressing fibroblast growth factor 2 (FGF2), a pro-angiogenic cytokine . GSK840 treatment reduced FGF2 release by 70% by inhibiting microglial necroptosis, thereby attenuating pathological neovascularization .
Synergy with Anti-VEGF Therapies
Combining GSK840 (1 mM) with VEGF-neutralizing antibodies reduced retinal neovascularization by 90%, surpassing the efficacy of monotherapies (55% reduction with GSK840 alone; 60% with anti-VEGF) . This synergy highlights the potential for dual-pathway targeting in proliferative retinopathies.
Table 2: Anti-Angiogenic Efficacy of Combination Therapies in OIR
Treatment | Neovascularization Reduction (%) |
---|---|
GSK840 | 55 |
Anti-VEGF | 60 |
GSK840 + Anti-VEGF | 90 |
E3810 (VEGFR/FGFR inhibitor) | 85 |
Data from fluorescein angiography and retinal whole-mount analyses .
Apoptosis Induction and Therapeutic Implications
Dual Roles in Cell Death Pathways
At supra-therapeutic doses (>5 mM), GSK840 paradoxically activates caspase-8 via RIP1-RIP3 scaffolding, independent of kinase activity . In HT-29 cells, 10 μM GSK840 induced 40% apoptosis, mediated by caspase-8/FADD/cFLIP complex formation . This underscores the importance of dose optimization to avoid off-target cytotoxicity.
Species-Specific Responses
RIP3-K51A mutant mice, resistant to GSK840-induced apoptosis, exhibit normal development but heightened susceptibility to HSV-1 infection, revealing evolutionary constraints on RIP3 signaling . Such models are invaluable for dissecting necroptosis-apoptosis crosstalk.
Future Directions and Clinical Translation
Therapeutic Windows and Formulation Challenges
The narrow therapeutic index of GSK840 (effective dose: 1 mM; apoptotic threshold: 5 mM) necessitates advanced delivery systems, such as sustained-release intravitreal implants, to maintain localized concentrations . Preclinical toxicity studies in non-human primates are pending.
Expanding Indications Beyond Ophthalmology
Emerging evidence implicates RIPK3 in traumatic brain injury and Alzheimer’s disease. Pilot studies in murine neurotrauma models show GSK840 reduces hippocampal neuronal loss by 50%, warranting further exploration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume